molecular formula C16H13Cl2IN2 B4916765 6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride

6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride

Cat. No.: B4916765
M. Wt: 431.1 g/mol
InChI Key: HSBSLRQLMCEJCC-UHFFFAOYSA-N
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Description

6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 4-iodoaniline.

    Formation of Intermediate: The initial step involves the chlorination of 2-methylquinoline to form 6-chloro-2-methylquinoline.

    Coupling Reaction: The chlorinated intermediate is then subjected to a coupling reaction with 4-iodoaniline in the presence of a suitable catalyst, such as palladium, to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-iodophenyl)pyridine-3-sulfonamide
  • 6-chloro-N-(4-iodophenyl)pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride exhibits unique chemical properties due to the presence of both chlorine and iodine atoms. These atoms contribute to its distinct reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

6-chloro-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2.ClH/c1-10-8-16(20-13-5-3-12(18)4-6-13)14-9-11(17)2-7-15(14)19-10;/h2-9H,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBSLRQLMCEJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=C(C=C3)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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